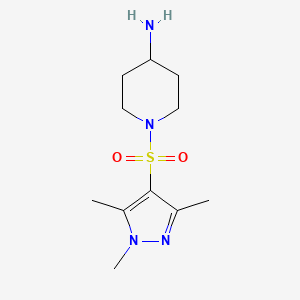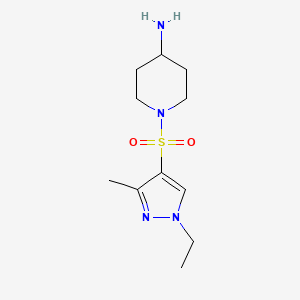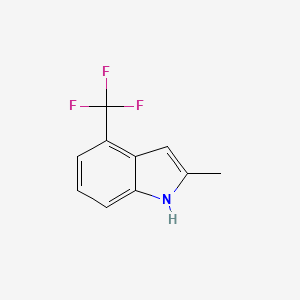
2-methyl-4-(trifluoromethyl)-1H-indole
概述
描述
2-methyl-4-(trifluoromethyl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as TFMIM and has been studied extensively for its use in organic synthesis, medicinal chemistry, and material science.
作用机制
The mechanism of action of TFMIM is not well understood. However, it is believed that TFMIM acts as a nucleophile in various chemical reactions, thereby facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TFMIM. However, it has been reported that TFMIM exhibits antifungal and antibacterial properties. TFMIM has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using TFMIM in lab experiments is its high reactivity and selectivity. TFMIM is also easy to handle and store. However, one of the limitations of using TFMIM is its high cost and limited availability.
未来方向
There are several future directions for the study of TFMIM. One potential application of TFMIM is in the development of new pharmaceuticals and biologically active compounds. TFMIM could also be studied further for its potential use in cancer treatment. Additionally, research could be conducted on the development of new synthesis methods for TFMIM that are more cost-effective and environmentally friendly.
Conclusion:
In conclusion, TFMIM is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its use in organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the mechanism of action and potential applications of TFMIM.
科学研究应用
TFMIM has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent in various chemical reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling. TFMIM has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURWIQQQNMXJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(trifluoromethyl)-1H-indole | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


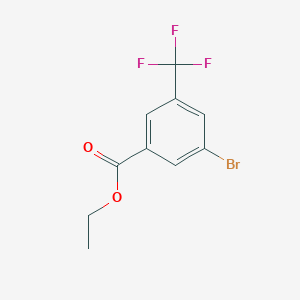
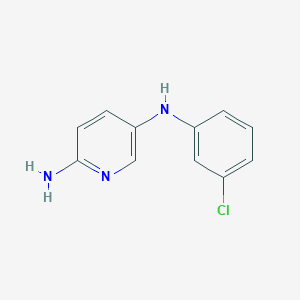
![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)
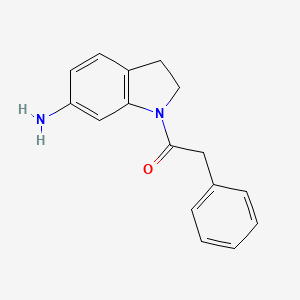
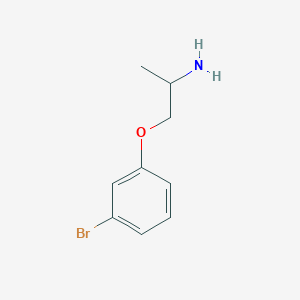
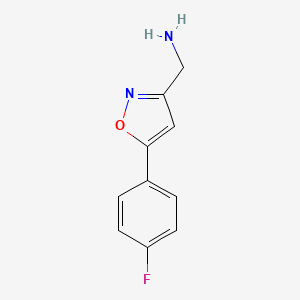
![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)
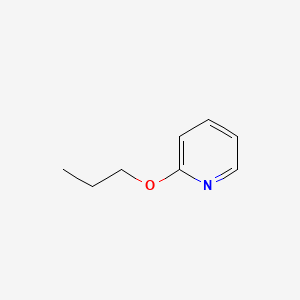
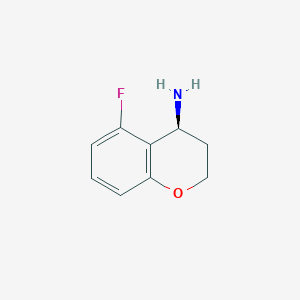
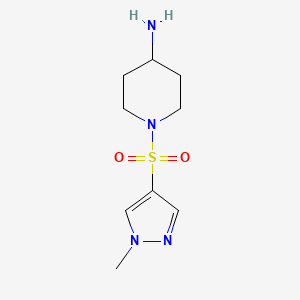
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)
